molecular formula C10H11BrN4 B1483488 2-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyrazine CAS No. 2091576-87-1

2-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyrazine

Cat. No.: B1483488
CAS No.: 2091576-87-1
M. Wt: 267.13 g/mol
InChI Key: IDGKMXCUTLRTKS-UHFFFAOYSA-N
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Description

The compound 2-(4-Bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyrazine is a novel heteroaromatic scaffold of interest in medicinal chemistry and drug discovery. This hybrid molecule, featuring a pyrazole core linked to a pyrazine ring, is designed for researchers investigating new inhibitors for metalloproteinases and protein kinases. Pyrazole-based scaffolds have been identified as potent and selective chemical probes for studying meprin α and β, metalloproteinases linked to cancers, Alzheimer's disease, and fibrotic diseases . Concurrently, the 2(1H)-pyrazinone motif has been explored as a novel core structure for developing ATP-competitive inhibitors of protein kinases, which are key targets in cancer research . The bromine atom on the pyrazole ring presents a versatile synthetic handle for further structural diversification via cross-coupling reactions, such as the Suzuki reaction, allowing for the rapid generation of analogs for structure-activity relationship (SAR) studies . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-bromo-1-ethyl-5-methylpyrazol-3-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN4/c1-3-15-7(2)9(11)10(14-15)8-6-12-4-5-13-8/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGKMXCUTLRTKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C2=NC=CN=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 4-bromo-1-ethyl-5-methyl-1H-pyrazole Intermediate

A crucial intermediate in the preparation of the target compound is the 4-bromo-1-ethyl-5-methyl-1H-pyrazole derivative. Although direct literature on the exact 1-ethyl-5-methyl substitution is limited, closely related synthetic routes for 5-bromo-1-methyl-1H-pyrazole-3-amine provide valuable insights.

Key steps from related pyrazole synthesis (adapted from patent CN112079781A):

Step Reaction Description Conditions and Reagents Outcome
1 Condensation of diethyl butynedioate with methylhydrazine Diethyl ether, cooled to -10 °C, slow addition of 40% methylhydrazine aqueous solution, maintain <0 °C Formation of 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester
2 Bromination of the pyrazole ester Acetonitrile, tribromooxyphosphorus, reflux Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate
3 Hydrolysis of ester to acid Ethanol, 10% NaOH, room temperature 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid
4 Carbamate formation via substitution Dimethylformamide, tert-butyl alcohol, azido dimethyl phosphate, 100 °C tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate
5 Deprotection to amine Dichloromethane, 50% trifluoroacetic acid, room temperature 5-bromo-1-methyl-1H-pyrazol-3-amine

This method emphasizes a straightforward, cost-effective route without highly toxic reagents and can be adapted to introduce the ethyl group at N-1 through alkylation after pyrazole ring formation or by using ethyl-substituted hydrazine derivatives.

Preparation of the Pyrazine Core and Coupling Strategies

The pyrazine moiety is typically introduced via coupling reactions with the pyrazole intermediate or its derivatives. The literature on pyrazine derivatives bearing substituted pyrazole groups suggests the use of palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination.

Representative synthetic approach for pyrazine-pyrazole coupling:

Step Reaction Description Conditions and Reagents Outcome
1 Formation of pyrazine-2-carboxylic acid derivative Commercial or synthesized pyrazine-2-carboxylic acid Pyrazine-2-carboxylic acid intermediate
2 Amide bond formation or direct C-C coupling Using coupling agents like DCC/DMAP or Pd-catalysts Pyrazine linked to pyrazole ring
3 Suzuki cross-coupling for arylation Pd catalyst, boronic acids, base (Cs2CO3 or KOAc), solvents like dioxane or DMF, inert atmosphere, 80–120 °C Formation of 2-(substituted pyrazolyl)pyrazine

For example, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives were synthesized via DCC/DMAP-mediated coupling and further functionalized by Suzuki reaction with boronic acids to introduce diverse substituents. This strategy can be adapted for the pyrazole substituent.

Detailed Synthetic Route Proposal for 2-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyrazine

Based on the above data, the following synthetic outline is proposed:

Step Description Reagents/Conditions Notes
1 Synthesis of 4-bromo-1-ethyl-5-methyl-1H-pyrazole Starting from ethyl-substituted hydrazine and diethyl butynedioate or equivalent, followed by bromination with tribromooxyphosphorus Adaptation of patent CN112079781A method with N-ethyl hydrazine
2 Preparation of 2-bromopyrazine or pyrazine-2-boronic acid derivative Commercial or synthesized via standard methods Provides coupling handle
3 Palladium-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) Pd catalyst (e.g., Pd(PPh3)4), base (Cs2CO3), solvent (dioxane/H2O), 80–100 °C, inert atmosphere Couples pyrazole moiety to pyrazine ring at 2-position
4 Purification and characterization Column chromatography, recrystallization Ensures compound purity

Research Findings and Optimization Notes

  • Yield and Purity: The bromination step is critical for regioselective substitution at the 4-position of the pyrazole ring. Using tribromooxyphosphorus provides good yields (~80%) and selectivity.

  • Alkylation: Introduction of the N-ethyl group can be achieved by alkylation of the pyrazole nitrogen using ethyl bromide or ethyl iodide under basic conditions (NaH or K2CO3 in DMF), typically after pyrazole ring formation but before bromination.

  • Coupling Efficiency: Suzuki cross-coupling reactions of pyrazine derivatives with pyrazole boronic acids or halides proceed with moderate to good yields (50–85%) depending on catalyst and conditions.

  • Reaction Conditions: Mild to moderate temperatures (80–120 °C) and inert atmosphere (argon or nitrogen) are essential to prevent decomposition and side reactions.

  • Safety and Scalability: The method from patent CN112079781A avoids highly toxic reagents and uses readily available starting materials, making it suitable for scale-up.

Summary Table of Key Preparation Steps

Stage Intermediate/Product Key Reagents Conditions Yield Range Reference
Pyrazole ring formation 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester Diethyl butynedioate, methylhydrazine -10 to 100 °C, ether, aqueous Not specified
Bromination Ethyl 5-bromo-1-methyl-1H-pyrazole-3-carboxylate Tribromooxyphosphorus, acetonitrile Reflux ~82%
Hydrolysis 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid NaOH, ethanol, room temp Room temp Not specified
Alkylation (N-ethyl) 4-bromo-1-ethyl-5-methyl-1H-pyrazole (proposed) Ethyl halide, base DMF, 0–25 °C ~50% (similar alkylations) Inferred from
Coupling to pyrazine This compound Pd catalyst, base, boronic acid or halide 80–120 °C, inert atmosphere 50–85%

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted pyrazines, while oxidation can produce pyrazine N-oxides .

Mechanism of Action

The mechanism of action of 2-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole and pyrazine rings can engage in hydrogen bonding, π-π stacking, and hydrophobic interactions with target proteins, modulating their activity. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, affecting various biochemical pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Substituents/Modifications Key Properties/Applications Reference ID
2-(4-Ethyl-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine Triazole-thio group, fluorobenzyl substituent Anticancer activity (kinase inhibition)
3(5)-(2-Hydroxyphenyl)-4-[(1,3-thiazolidine-2,4-dione)methylene]pyrazole Thiazolidinedione group, hydroxyphenyl Antidiabetic potential (PPARγ modulation)
2-[5-(Arylthio)-oxadiazole]pyrazine analogues Oxadiazole-sulfide linkage Antifungal activity (Aspergillus niger)
2,5-Dimethylpyrazine Simple alkyl substituents Food aroma (coffee, roasted notes)
Imidazo[1,2-a]pyrazine derivatives Imidazole-pyrazine fusion Antiviral and anticancer activity

Key Observations :

  • Electron-Withdrawing Groups: The bromine atom in 2-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyrazine enhances electrophilic reactivity compared to non-halogenated analogues like 2,5-dimethylpyrazine. This facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .
  • Thermal Stability : Pyrazine derivatives with bulky substituents (e.g., trifluoromethyl groups in ) exhibit higher thermal stability, whereas brominated variants may decompose at elevated temperatures due to C-Br bond lability .

Material Science

    Biological Activity

    2-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyrazine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a bromine atom that may influence its interaction with biological targets.

    The chemical formula for this compound is C9H11BrN4C_9H_{11}BrN_4, with a molecular weight of approximately 244.11 g/mol. The presence of the bromine atom can enhance the compound's lipophilicity, potentially affecting its pharmacokinetic properties.

    PropertyValue
    Molecular FormulaC9H11BrN4
    Molecular Weight244.11 g/mol
    IUPAC NameThis compound
    CAS Number[Insert CAS number]

    Antimicrobial Activity

    Recent studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, research conducted by Ahmad Gulraiz et al. demonstrated that related pyrazole compounds possess antibacterial activity against clinically isolated NDM-1-positive bacteria, indicating that structural modifications, such as bromination, may enhance efficacy against resistant strains .

    Anti-inflammatory Properties

    Pyrazoles are also recognized for their anti-inflammatory effects. Compounds similar to this compound have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The introduction of halogen substituents like bromine can modulate the binding affinity to these enzymes, potentially leading to improved therapeutic profiles.

    Anticancer Activity

    The anticancer potential of pyrazole derivatives has been explored in various studies. For example, compounds featuring similar pyrazole structures have shown cytotoxic effects on different cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, which could be attributed to the compound's ability to interact with specific molecular targets within cancer cells.

    Study 1: Antibacterial Efficacy

    In a study published in Chemical Engineering, researchers synthesized various pyrazole derivatives and tested their antibacterial activity. The results indicated that compounds with bromine substitutions exhibited enhanced activity against Gram-positive and Gram-negative bacteria compared to their non-brominated counterparts .

    Study 2: Anti-inflammatory Mechanisms

    Another investigation focused on the anti-inflammatory mechanisms of pyrazole derivatives, highlighting the role of bromination in enhancing COX inhibition. The study found that the presence of bromine increased the binding affinity to COX enzymes, resulting in lower levels of pro-inflammatory mediators in vitro .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    2-(4-bromo-1-ethyl-5-methyl-1H-pyrazol-3-yl)pyrazine
    Reactant of Route 2
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